Cas no 78750-68-2 (4-(3-aminopyridin-2-yl)aminophenol)

4-(3-Aminopyridin-2-yl)aminophenol is a versatile heterocyclic compound featuring both amino and phenolic functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure allows for selective modifications, enabling the development of tailored derivatives for use in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. The compound’s dual reactivity (amine and phenol) facilitates conjugation or further functionalization, enhancing its utility in cross-coupling reactions and heterocycle formation. High purity grades are available to ensure reproducibility in research and industrial processes. Its stability under standard conditions further supports its practicality in synthetic workflows.
4-(3-aminopyridin-2-yl)aminophenol structure
78750-68-2 structure
Product Name:4-(3-aminopyridin-2-yl)aminophenol
CAS No:78750-68-2
MF:C11H11N3O
MW:201.224541902542
CID:553465
PubChem ID:10856525
Update Time:2025-11-03

4-(3-aminopyridin-2-yl)aminophenol Chemical and Physical Properties

Names and Identifiers

    • 4-[(3-AMINOPYRIDIN-2-YL)AMINO]PHENOL
    • VDKIMNUBAYDJEU-UHFFFAOYSA-N
    • 4-(3-aminopyridin-2-ylamino)phenol
    • MFCD11562408
    • F52164
    • 78750-68-2
    • SCHEMBL5027038
    • 4-((3-aminopyridin-2-yl)amino)phenol
    • NS-02060
    • 4-[(3-amino-2-pyridinyl)amino]phenol
    • AKOS015948329
    • DTXSID30446053
    • 4-(3-aminopyridin-2-yl)aminophenol
    • Inchi: 1S/C11H11N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-7,15H,12H2,(H,13,14)
    • InChI Key: VDKIMNUBAYDJEU-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)NC1C(=CC=CN=1)N

Computed Properties

  • Exact Mass: 201.090211983g/mol
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.2Ų

Experimental Properties

  • Density: 1.346±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (3.2 g/l) (25 º C),

4-(3-aminopyridin-2-yl)aminophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A638820-2.5mg
4-[(3-aminopyridin-2-yl)amino]phenol
78750-68-2
2.5mg
$ 50.00 2022-06-07
TRC
A638820-5mg
4-[(3-aminopyridin-2-yl)amino]phenol
78750-68-2
5mg
$ 65.00 2022-06-07
TRC
A638820-25mg
4-[(3-aminopyridin-2-yl)amino]phenol
78750-68-2
25mg
$ 115.00 2022-06-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01245-5g
4-((3-aminopyridin-2-yl)amino)phenol
78750-68-2 95%
5g
$1200 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742709-1g
4-((3-Aminopyridin-2-yl)amino)phenol
78750-68-2 98%
1g
¥4832.00 2024-07-28

Additional information on 4-(3-aminopyridin-2-yl)aminophenol

Comprehensive Analysis of 4-(3-aminopyridin-2-yl)aminophenol (CAS No. 78750-68-2): Properties, Applications, and Industry Trends

4-(3-aminopyridin-2-yl)aminophenol, identified by its CAS number 78750-68-2, is a specialized organic compound gaining attention in pharmaceutical and material science research. This aminopyridine derivative exhibits unique structural features, combining a phenolic hydroxyl group with an aminopyridine moiety, making it valuable for drug intermediate synthesis and functional material development. Recent studies highlight its potential in targeted drug delivery systems, particularly in oncology research where small molecule inhibitors are increasingly sought after.

The compound's molecular structure (C11H11N3O) provides excellent hydrogen bonding capacity, a property driving its use in supramolecular chemistry applications. Researchers are exploring its role in designing self-assembling nanomaterials, responding to growing interest in smart materials for medical and electronic applications. The electron-rich pyridine ring contributes to its chelation properties, relevant to catalysis research and metal-organic frameworks (MOFs) development.

In pharmaceutical contexts, 4-(3-aminopyridin-2-yl)aminophenol serves as a key building block for kinase inhibitor synthesis. Its structural similarity to ATP-competitive inhibitors makes it valuable for developing precision medicine compounds. The compound's solubility profile (moderate in polar solvents) and thermal stability (decomposition point >200°C) facilitate its incorporation into various drug formulation strategies.

Analytical characterization of CAS 78750-68-2 typically involves HPLC purity testing (often >98%), mass spectrometry confirmation, and NMR spectroscopy for structural verification. These quality control measures align with current Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates. The compound's UV-Vis absorption characteristics (λmax ~280 nm) make it detectable in various analytical method development scenarios.

Emerging applications include its use in organic electronics, where its conjugated system contributes to charge transport properties. Materials scientists are investigating its potential in OLED technology and molecular sensors, capitalizing on its fluorescence properties. This aligns with industry demand for sustainable electronic materials and bio-compatible sensors.

Safety considerations for handling 4-(3-aminopyridin-2-yl)aminophenol emphasize standard laboratory precautions including PPE usage and proper ventilation. While not classified as highly hazardous, its dust control measures follow industrial hygiene best practices. Storage recommendations typically suggest ambient temperature conditions in airtight containers to maintain stability.

The synthesis of 78750-68-2 generally involves multi-step organic reactions, with recent process improvements focusing on green chemistry principles. Researchers are optimizing catalytic methods to reduce organic solvent waste, responding to the pharmaceutical industry's sustainability initiatives. Yield optimization strategies frequently employ microwave-assisted synthesis techniques.

Market trends indicate growing demand for high-purity 4-(3-aminopyridin-2-yl)aminophenol, particularly from contract research organizations and specialty chemical suppliers. The compound's patent landscape shows increasing inclusion in drug discovery programs, especially for rare disease treatments. Current price benchmarks reflect its status as a research-grade chemical with custom synthesis options available.

Future research directions may explore its bioconjugation potential for antibody-drug conjugates and theranostic applications. The compound's structure-activity relationships continue to be investigated for various biological targets, particularly in signal transduction pathways. These developments position CAS 78750-68-2 as a compound of ongoing interest in medicinal chemistry innovation.

Quality specifications for 4-(3-aminopyridin-2-yl)aminophenol typically include parameters such as residual solvent levels, heavy metal content, and chromatographic purity. Analytical method development for this compound often incorporates UHPLC techniques and mass-directed purification systems, reflecting advances in analytical technology for specialty chemicals.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.